An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine: Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine, a deuterated analog of N-methylhomoveratrylamine, is a crucial tool in modern analytical and pharmaceutical research. Its structural similarity to neurotransmitters and its application as an internal standard in mass spectrometry-based quantification make it a compound of significant interest.[1][2] The incorporation of three deuterium atoms on the N-methyl group provides a distinct mass shift without significantly altering its chemical properties, rendering it an ideal internal standard for pharmacokinetic and metabolic studies of its non-deuterated counterpart.[3] This guide provides a comprehensive overview of its chemical structure, physical properties, a detailed synthetic protocol, and in-depth analytical characterization.
Chemical Structure and Physical Properties
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is a phenethylamine derivative with two methoxy groups on the phenyl ring and a deuterated N-methyl group.[3] The presence of the deuterium atoms is the key feature that distinguishes it from its endogenous or synthetic non-deuterated analog.
Table 1: Physicochemical Properties of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine and its Non-deuterated Analog
| Property | 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine | 2-(3,4-Dimethoxyphenyl)-N-methylethylamine |
| Synonyms | 3,4-Dimethoxy-N-methyl-d3-phenethylamine; N-Methyl-d3-homoveratrylamine | N-Methylhomoveratrylamine; 3,4-Dimethoxy-N-methylphenethylamine |
| CAS Number | 152561-88-1[3] | 3490-06-0[4][5] |
| Molecular Formula | C₁₁H₁₄D₃NO₂ | C₁₁H₁₇NO₂[4][5] |
| Molecular Weight | 198.28 g/mol [3] | 195.26 g/mol [4][5] |
| Appearance | Colorless to Pale Yellow Oil (inferred) | Colorless to Pale Yellow Oil[5][6] |
| Boiling Point | Not explicitly available | 160-161 °C @ 13 mmHg[5]; 100 °C @ 0.1 mmHg[7] |
| Density | Not explicitly available | 1.059 g/mL at 25 °C[5][8] |
| Refractive Index | Not explicitly available | n20/D 1.533[5][8] |
| pKa | Not explicitly available | 10.16 ± 0.10 (Predicted)[5][6] |
| Solubility | Not explicitly available | Soluble in Chloroform, Methanol[5][6] |
| Isotopic Enrichment | ≥98 atom % D[9] | N/A |
| Chemical Purity | ≥97%[3] | >95.0%(GC)(T)[7] |
Synthesis of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine
The synthesis of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine can be achieved through reductive amination of 3,4-dimethoxyphenylacetaldehyde with deuterated methylamine or by N-alkylation of 2-(3,4-dimethoxyphenyl)ethylamine with a deuterated methylating agent. A common and efficient method involves the reductive amination of the corresponding aldehyde.
Experimental Protocol: Reductive Amination
This protocol describes a general procedure for the synthesis of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine via reductive amination.
Materials:
-
3,4-Dimethoxyphenylacetaldehyde
-
Methyl-d3-amine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 3,4-dimethoxyphenylacetaldehyde (1 equivalent) in anhydrous dichloromethane (DCM), add methyl-d3-amine hydrochloride (1.1 equivalents) and triethylamine (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction is often mildly exothermic. Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine.
Caption: Synthetic workflow for 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum of the deuterated compound will be very similar to its non-deuterated analog, with the key difference being the absence of the N-methyl proton signal. The characteristic signals for the aromatic protons and the ethylamine backbone will be present.
-
¹³C NMR: The carbon-13 NMR spectrum will show the characteristic signals for the aromatic and aliphatic carbons. The carbon of the deuterated methyl group will exhibit a triplet multiplicity due to coupling with deuterium (I=1) and will be shifted slightly upfield compared to the non-deuterated analog.[10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| -OCH₃ | ~3.88 (s, 6H) | ~55.9 |
| Ar-H | ~6.7-6.8 (m, 3H) | ~111.3, 112.0, 120.8 |
| Ar-C -O | N/A | ~147.5, 148.9 |
| Ar-C -CH₂ | N/A | ~131.5 |
| -CH₂ -Ar | ~2.80 (t, 2H) | ~35.5 |
| -CH₂ -N | ~2.85 (t, 2H) | ~52.0 |
| N-CH₃ | Signal absent due to deuteration | ~34.0 (triplet) |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the deuterated compound.
-
Molecular Ion: The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the deuterated compound (198.28 g/mol ).
-
Fragmentation Pattern: The fragmentation pattern will be similar to the non-deuterated analog. A key fragment will result from the alpha-cleavage of the amine, leading to the formation of a stable iminium ion. The mass of this fragment will be shifted by +3 mass units compared to the non-deuterated compound, providing direct evidence of deuterium incorporation on the N-methyl group.
Caption: Key mass spectral fragmentation of the deuterated compound.
Applications in Research
The primary application of 2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is as an internal standard in quantitative mass spectrometry assays.[3] Its near-identical physicochemical properties to the non-deuterated analyte ensure that it behaves similarly during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process. This is particularly valuable in pharmacokinetic studies where accurate measurement of drug and metabolite concentrations in biological matrices is critical.
Conclusion
2-(3,4-Dimethoxyphenyl)-N-methyl-d3-ethylamine is an indispensable tool for researchers in pharmacology and analytical chemistry. Its well-defined chemical and physical properties, coupled with established synthetic and analytical methodologies, enable its effective use as an internal standard for the accurate quantification of its non-deuterated counterpart. This guide provides a foundational understanding for the effective utilization of this important deuterated compound in scientific research.
References
-
PubChem. N-Methylhomoveratrylamine. National Center for Biotechnology Information. Available at: [Link].
- Thermo Fisher Scientific. Safety Data Sheet: 2-(3,4-Dimethoxyphenyl)ethylamine. 2010.
-
PureSynth. 2-(34-Dimethoxyphenyl)-N-Methylethylamine 95.0%(GC). Available at: [Link].
-
PrepChem.com. Synthesis of N-(3,4-dimethoxybenzyl)-2-(3-methylphenyl) ethylamine (D1). Available at: [Link].
- Google Patents. US5840981A - Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine.
- Dayalan, A., Babu, C. S. M., & Visweswaran, V. (2008). Synthesis, Characterization and Antimicrobial Activity Studies of 1- & 2-[{2-(3,4-Dimethoxyphenyl)ethyl}- methylamino]sulphonyl Naphthalenes. Asian Journal of Chemistry, 20(2), 1411-1419.
-
PubChem. N-(2-(3,4-Dimethoxyphenyl)ethyl)-3,4-dimethoxybenzeneethanamine. National Center for Biotechnology Information. Available at: [Link].
- Google Patents. EP0825976A1 - Process for producing n-methyl-2-(3,4 dimethoxyphenyl)-ethylamine.
-
ChemBK. 2-(3,4-DIMETHOXYPHENYL)-N-METHYLETHYLAMINE. Available at: [Link].
-
mzCloud. 3 4 Dimethoxyphenethylamine DMPEA. Available at: [Link].
-
Organic Chemistry Portal. N-Methylation of Amines with Methanol at Room Temperature. Available at: [Link].
- Evano, G., & Theunissen, C. (2019). A general, versatile and divergent synthesis of selectively deuterated amines.
- Li, J., et al. (2020). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research, 44(7-8), 481-484.
-
ChemBK. 3,4-Dimethoxyphenethylamine. Available at: [Link].
- National Measurement Institute of Australia. (2023).
-
PharmaCompass. N-methyl-homoveratrylamine. Available at: [Link].
-
Oak Ridge National Laboratory. Synthesis of Deuterated Materials. Available at: [Link].
-
Labware Group. CDN Isotopes | Brand. Available at: [Link].
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link].
-
PharmaCompass. 2-(3,4-Dimethoxyphenyl)ethylamine. Available at: [Link].
-
J-STAGE. 【解説】 NMR スペクトルの多変量解析による合成高分子の一次構造解析. Available at: [Link].
-
Doc Brown's Chemistry. 13C nmr spectrum of N-methylethanamine. Available at: [Link].
-
Wikimedia Commons. File:2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.svg. Available at: [Link].
Sources
- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]
- 2. CAS 3490-06-0: N-Methylhomoveratrylamine | CymitQuimica [cymitquimica.com]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylhomoveratrylamine | 3490-06-0 [chemicalbook.com]
- 6. N-甲基-2-(3,4-二甲氧基苯基)乙胺 | 3490-06-0 [m.chemicalbook.com]
- 7. 2-(3,4-Dimethoxyphenyl)-N-methylethylamine | 3490-06-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pure-synth.com [pure-synth.com]
- 9. CDN Reference Materials | LGC Standards [lgcstandards.com]
- 10. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
